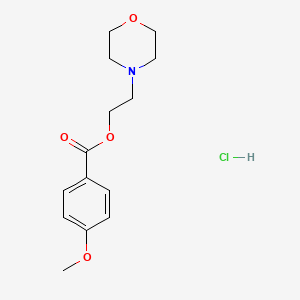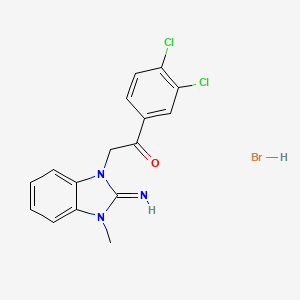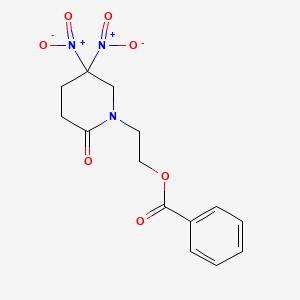amine oxalate](/img/structure/B5100504.png)
[2-(4-chloro-2,6-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-chloro-2,6-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CDMPEA and is a member of the phenethylamine family of compounds. CDMPEA has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of CDMPEA is not fully understood, but it is believed to act as a partial agonist at several different receptor sites in the brain. It has been found to modulate the release and uptake of several different neurotransmitters, including dopamine, serotonin, and norepinephrine. CDMPEA has also been found to have a direct effect on the activity of certain ion channels in the brain.
Biochemical and Physiological Effects:
CDMPEA has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased mood and motivation. CDMPEA has also been found to have a neuroprotective effect, which may make it useful in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CDMPEA has several advantages for use in scientific research. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, CDMPEA has some limitations for use in lab experiments. It has a relatively short half-life, which means that its effects may be short-lived. It also has a relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on CDMPEA. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and depression. Researchers may also be interested in studying the effects of CDMPEA on other neurotransmitter systems, such as the GABAergic system. Additionally, there may be potential applications for CDMPEA in the field of drug discovery, as it has been found to have a range of effects on the central nervous system.
Méthodes De Synthèse
The synthesis of CDMPEA involves the reaction of 4-chloro-2,6-dimethylphenol with 2-(2-methoxyethoxy)ethylamine in the presence of a base. The resulting compound is then treated with oxalic acid to form the oxalate salt of CDMPEA. The synthesis of CDMPEA is a well-established method, and the compound is readily available for research purposes.
Applications De Recherche Scientifique
CDMPEA has been extensively studied for its potential applications in scientific research. It has been found to have a range of effects on the central nervous system, including the ability to modulate neurotransmitter release and uptake. CDMPEA has also been found to have potential applications in the treatment of certain neurological disorders, such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.C2H2O4/c1-10-8-12(14)9-11(2)13(10)17-7-5-15-4-6-16-3;3-1(4)2(5)6/h8-9,15H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPALNRODYYHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNCCOC)C)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5100422.png)
![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5100434.png)
![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100441.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}methanamine](/img/structure/B5100444.png)
![6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5100452.png)
![6-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5100463.png)



![methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B5100493.png)
![2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5100501.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5100511.png)

![4-[6-(3-phenoxyphenoxy)hexyl]morpholine](/img/structure/B5100530.png)